molecular formula C15H9ClN2O3S B11529442 3-Chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide

3-Chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11529442
M. Wt: 332.8 g/mol
InChI Key: LMHRXJUIZNTCCD-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide is an organic compound with the molecular formula C11H7ClN2O3S. This compound is known for its unique structure, which includes a benzothiophene ring, a nitrophenyl group, and a chloro substituent. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide typically involves the reaction of 3-chlorobenzothiophene-2-carboxylic acid with 2-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: The reduction of the nitro group forms 3-Chloro-N-(2-aminophenyl)-1-benzothiophene-2-carboxamide.

    Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(3-nitrophenyl)-1-benzothiophene-2-carboxamide
  • 3-Chloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide
  • 3-Chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide

Uniqueness

3-Chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide is unique due to the presence of both a nitro group and a chloro substituent on the benzothiophene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H9ClN2O3S

Molecular Weight

332.8 g/mol

IUPAC Name

3-chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H9ClN2O3S/c16-13-9-5-1-4-8-12(9)22-14(13)15(19)17-10-6-2-3-7-11(10)18(20)21/h1-8H,(H,17,19)

InChI Key

LMHRXJUIZNTCCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl

Origin of Product

United States

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